![molecular formula C12H11N3O2S B15166034 (E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene CAS No. 190019-63-7](/img/structure/B15166034.png)
(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) linking a 4-methylphenyl group and a 4-nitrothiophen-2-ylmethyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene typically involves the reaction of 4-methylphenylhydrazine with 4-nitrothiophen-2-ylmethyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to form the diazene compound. Common reagents used in this synthesis include sodium hydroxide and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The diazene group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted diazene compounds depending on the substituents introduced.
科学的研究の応用
(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene involves its interaction with specific molecular targets. The compound’s diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of various biochemical pathways, including those involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
190019-63-7 |
|---|---|
分子式 |
C12H11N3O2S |
分子量 |
261.30 g/mol |
IUPAC名 |
(4-methylphenyl)-[(4-nitrothiophen-2-yl)methyl]diazene |
InChI |
InChI=1S/C12H11N3O2S/c1-9-2-4-10(5-3-9)14-13-7-12-6-11(8-18-12)15(16)17/h2-6,8H,7H2,1H3 |
InChIキー |
NUDNEKBYFYQYIM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NCC2=CC(=CS2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



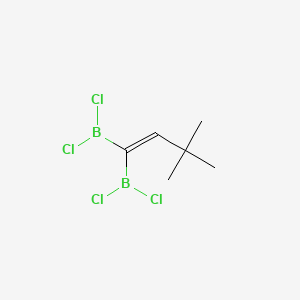
![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)
![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)
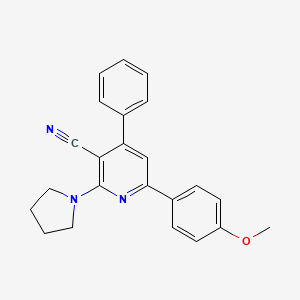

![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)
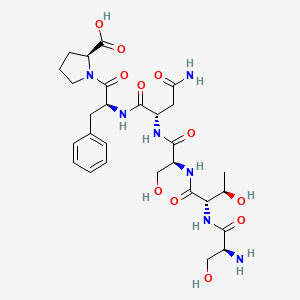

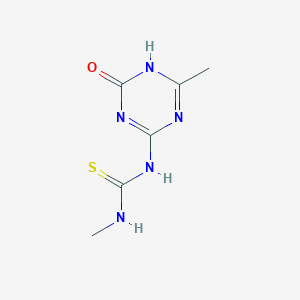
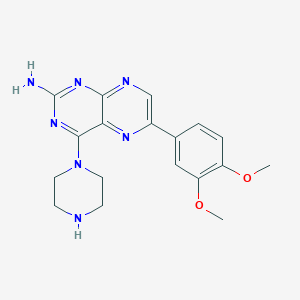
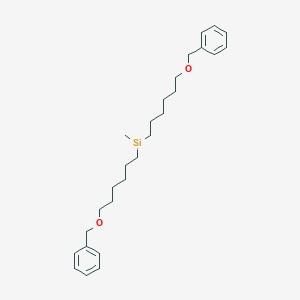
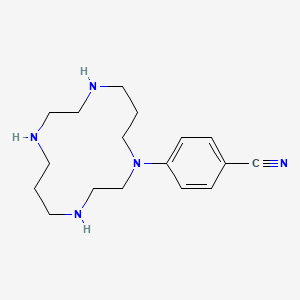
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
